molecular formula C12H16N2O2 B15092781 2-Amino-5-(cyclopentyloxy)benzamide

2-Amino-5-(cyclopentyloxy)benzamide

Katalognummer: B15092781
Molekulargewicht: 220.27 g/mol
InChI-Schlüssel: FTKMRMJLHWJLLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-(cyclopentyloxy)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group at the second position and a cyclopentyloxy group at the fifth position on the benzamide ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(cyclopentyloxy)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-5-hydroxybenzoic acid and cyclopentanol.

    Esterification: The hydroxyl group of 2-amino-5-hydroxybenzoic acid is esterified with cyclopentanol in the presence of an acid catalyst to form 2-amino-5-(cyclopentyloxy)benzoic acid.

    Amidation: The ester is then converted to the corresponding amide by reacting it with ammonia or an amine under suitable conditions, such as elevated temperature and pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Continuous Flow Reactors: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.

    Catalysts: Employing catalysts such as Lewis acids to enhance the reaction rate and selectivity.

    Purification: Implementing purification techniques like recrystallization or chromatography to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5-(cyclopentyloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The cyclopentyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-Amino-5-(cyclopentyloxy)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biology: The compound is used in biological assays to study enzyme inhibition and receptor binding.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Pharmaceuticals: The compound is investigated for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

Wirkmechanismus

The mechanism of action of 2-Amino-5-(cyclopentyloxy)benzamide involves:

    Molecular Targets: The compound targets specific enzymes or receptors in biological systems.

    Pathways Involved: It may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

    Binding Interactions: The compound interacts with its targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Aminobenzamide: Lacks the cyclopentyloxy group, making it less hydrophobic.

    2-Amino-5-methoxybenzamide: Contains a methoxy group instead of a cyclopentyloxy group, affecting its electronic properties.

    2-Amino-5-ethoxybenzamide: Contains an ethoxy group, which is smaller and less hydrophobic than the cyclopentyloxy group.

Uniqueness

2-Amino-5-(cyclopentyloxy)benzamide is unique due to the presence of the cyclopentyloxy group, which imparts specific hydrophobic and steric properties. This uniqueness can influence its binding affinity and selectivity towards biological targets, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C12H16N2O2

Molekulargewicht

220.27 g/mol

IUPAC-Name

2-amino-5-cyclopentyloxybenzamide

InChI

InChI=1S/C12H16N2O2/c13-11-6-5-9(7-10(11)12(14)15)16-8-3-1-2-4-8/h5-8H,1-4,13H2,(H2,14,15)

InChI-Schlüssel

FTKMRMJLHWJLLB-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)OC2=CC(=C(C=C2)N)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.